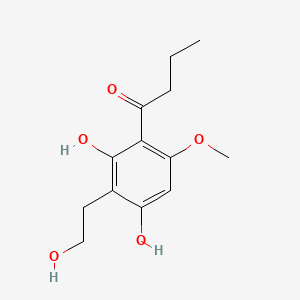
Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O4 and a molecular weight of 321.36 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It features a piperazine ring substituted with a tert-butyl ester group and an amino-nitrophenyl moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and tert-butyl chloroformate.
Reaction Conditions: The piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperazine-1-carboxylate intermediate.
Nitration: The intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.
Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as Pd/C under hydrogen atmosphere.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications :
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine moieties, which are known for their biological activities.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product derivatives.
Biological Studies: The compound is used in biological studies to investigate the effects of piperazine derivatives on various biological targets, including enzymes and receptors.
Industrial Applications: It is employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets . The piperazine ring and the amino-nitrophenyl moiety allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as :
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-4-(4-formylphenyl)piperazine
These compounds share the piperazine core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the amino and nitro groups in this compound makes it particularly useful in specific synthetic and biological applications.
Properties
IUPAC Name |
tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDRYKOQRWTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624148 | |
| Record name | tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-98-6 | |
| Record name | tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)




![1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3031142.png)

